molecular formula C21H28N2O9 B12599910 But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) CAS No. 886206-07-1

But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)

Cat. No.: B12599910
CAS No.: 886206-07-1
M. Wt: 452.5 g/mol
InChI Key: HALHCWQHBYNANU-UHFFFAOYSA-N
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Description

But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines the properties of but-2-enedioic acid and 1-{2-[(propan-2-yl)oxy]phenyl}piperazine. It is used in various applications, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) typically involves multiple steps of organic reactions. The process begins with the preparation of but-2-enedioic acid, which can be synthesized through the oxidation of but-2-ene using reagents such as potassium permanganate or ozone. The next step involves the preparation of 1-{2-[(propan-2-yl)oxy]phenyl}piperazine, which can be synthesized through the reaction of 2-(propan-2-yl)oxybenzene with piperazine under specific conditions .

Industrial Production Methods

In industrial settings, the production of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) include:

    But-2-enedioic acid derivatives: Compounds with similar structures but different substituents on the but-2-enedioic acid moiety.

    Piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.

Uniqueness

The uniqueness of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

886206-07-1

Molecular Formula

C21H28N2O9

Molecular Weight

452.5 g/mol

IUPAC Name

but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C13H20N2O.2C4H4O4/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;2*5-3(6)1-2-4(7)8/h3-6,11,14H,7-10H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)

InChI Key

HALHCWQHBYNANU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCNCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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